2-Ethyl-3-hydroxyhexanal

Catalog No.
S1931196
CAS No.
496-03-7
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-3-hydroxyhexanal

CAS Number

496-03-7

Product Name

2-Ethyl-3-hydroxyhexanal

IUPAC Name

2-ethyl-3-hydroxyhexanal

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-3-5-8(10)7(4-2)6-9/h6-8,10H,3-5H2,1-2H3

InChI Key

FMBAIQMSJGQWLF-UHFFFAOYSA-N

SMILES

CCCC(C(CC)C=O)O

Canonical SMILES

CCCC(C(CC)C=O)O

Catalysis: Synthesis of 2-Ethylhexanal

Scientific Field: Catalysis Application Summary: Utilized as a precursor in the catalytic synthesis of 2-ethylhexanal, an important industrial chemical. Methods of Application:

2-Ethyl-3-hydroxyhexanal is an organic compound with the molecular formula C8H16O2C_8H_{16}O_2. It is classified as an aldehyde due to the presence of the carbonyl group (CHO-CHO) at one end of the molecule, while the hydroxyl group (OH-OH) at the third carbon makes it a hydroxy aldehyde. The compound features a branched chain structure, which contributes to its unique chemical properties and reactivity. The systematic IUPAC name reflects its structure, indicating that it is an eight-carbon chain with an ethyl group and a hydroxyl group at specific positions.

Involving 2-ethyl-3-hydroxyhexanal include:

  • Aldol Condensation: This reaction occurs when 2-ethyl-3-hydroxyhexanal reacts with itself or other aldehydes like n-butyraldehyde. The aldol condensation can lead to the formation of larger molecules through dehydration processes, resulting in compounds like 2-ethyl-2-hexenal .
  • Tishchenko Reaction: This reaction involves the self-condensation of n-butyraldehyde in the presence of 2-ethyl-3-hydroxyhexanal, producing 2-ethyl-3-hydroxyhexyl butyrate. This reaction is catalyzed by various materials such as aluminum oxide .

Several synthetic routes have been developed for producing 2-ethyl-3-hydroxyhexanal:

  • Aldol Addition: This method involves the reaction of butanal with itself in a basic medium, where a base abstracts an alpha hydrogen from butanal, leading to the formation of an enolate that subsequently reacts with another molecule of butanal .
  • Self-condensation of n-butyraldehyde: In this method, n-butyraldehyde undergoes self-condensation followed by dehydration to yield 2-ethyl-3-hydroxyhexanal. Catalysts such as cerium-modified aluminum oxide can enhance reaction efficiency .

2-Ethyl-3-hydroxyhexanal finds applications in various fields:

  • Flavoring and Fragrance Industry: Its unique odor profile makes it a candidate for use in flavoring agents and fragrances.
  • Chemical Intermediates: It serves as a precursor for synthesizing other organic compounds, including alcohols and esters.

Studies on interaction mechanisms involving 2-ethyl-3-hydroxyhexanal primarily focus on its reactions with other aldehydes and ketones. For example, its interaction with n-butyraldehyde through Tishchenko reactions has been explored, revealing pathways for producing esters and other complex molecules .

Several compounds share structural similarities with 2-ethyl-3-hydroxyhexanal. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
ButanalC4H8OC_4H_8OA four-carbon straight-chain aldehyde
2-EthylhexanolC8H18OC_8H_{18}OA saturated alcohol with similar carbon skeleton
2-Ethyl-2-hexenalC8H14OC_8H_{14}OAn unsaturated aldehyde derived from dehydration
n-ButyraldehydeC4H8OC_4H_8OA simpler aldehyde that participates in reactions

Uniqueness of 2-Ethyl-3-Hydroxyhexanal

What sets 2-ethyl-3-hydroxyhexanal apart from these similar compounds is its unique combination of functional groups (both hydroxyl and carbonyl) and its branched structure, which influences its reactivity and potential applications in organic synthesis and industry.

The term butyraldol reflects its synthesis via the aldol condensation of butyraldehyde (butanal). The reaction involves two molecules of butanal reacting under basic conditions to form a β-hydroxy aldehyde intermediate, which is then dehydrated to yield α,β-unsaturated aldehydes. The name "butyraldol" combines butyraldehyde and aldol, highlighting its origins in this classic organic reaction.

Early studies on aldol condensation, dating back to the 19th century, laid the groundwork for its synthesis. The compound’s industrial relevance emerged in the mid-20th century as demand grew for intermediates in plasticizer production. Key milestones include its use in synthesizing 2-ethylhexanal, a precursor to bis(2-ethylhexyl) phthalate, a widely used plasticizer.

Regulatory and Industrial Significance

2-Ethyl-3-hydroxyhexanal is regulated under the following identifiers:

  • CAS Number: 496-03-7
  • EINECS Number: 207-812-6
  • PubChem CID: 10324
Regulatory IdentifierValueSource
CAS496-03-7
EINECS207-812-6
PubChem CID10324

Industrial applications focus on its role in synthesizing 2-ethylhexanal, which undergoes hydrogenation to 2-ethylhexanol or oxidation to 2-ethylhexanoic acid. These derivatives are vital in producing plasticizers, lubricants, and surfactants. The compound’s reactivity in aldol and dehydration reactions makes it a cornerstone in organic synthesis workflows.

Base-Catalyzed Formation from Butanal

The synthesis of 2-ethyl-3-hydroxyhexanal from butanal represents a classic example of aldol condensation chemistry. The reaction involves the self-condensation of two molecules of butanal under basic conditions, forming a carbon-carbon bond between the alpha-carbon of one butanal molecule and the carbonyl carbon of another [1] [2].

PropertyValueReference
Molecular FormulaC₈H₁₆O₂ [1] [3]
Molecular Weight144.21 g/mol [1] [3]
Boiling Point105-110°C [1] [4]
Density0.9352 g/cm³ [1] [4]
pKa14.56 ± 0.20 [1] [4]
AppearanceColorless to pale yellow liquid [5]
SolubilitySoluble in polar solvents [5]

The mechanistic pathway begins with the deprotonation of butanal at the alpha-position by a base, forming an enolate intermediate. This enolate anion exhibits nucleophilic character and attacks the carbonyl carbon of a second butanal molecule, leading to the formation of a beta-hydroxy aldehyde [6] [7]. The reaction can be represented as follows:

Step 1: Enolate Formation
The base abstracts an alpha-hydrogen from butanal, generating a resonance-stabilized enolate anion [8] [9]. The enolate exists in equilibrium with the parent aldehyde under thermodynamic control conditions.

Step 2: Nucleophilic Attack
The enolate anion attacks the carbonyl carbon of another butanal molecule, forming a new carbon-carbon bond [6] [7]. This step is crucial for the formation of the desired 2-ethyl-3-hydroxyhexanal product.

Step 3: Protonation
The alkoxide intermediate is protonated by the solvent or another protic source, yielding the final 2-ethyl-3-hydroxyhexanal product [10] [11].

Under optimized conditions, the reaction achieves conversions of 45-65% with selectivities ranging from 70-80% when using potassium hydroxide in aqueous solution [7]. The reaction typically proceeds at temperatures of 30-50°C, making it suitable for industrial applications.

Role of Alkali Metal Hydroxides (e.g., KOH)

Alkali metal hydroxides, particularly potassium hydroxide, serve as effective catalysts for the aldol condensation of butanal [12] [13]. These strong bases facilitate the deprotonation of alpha-hydrogens, which possess pKa values of approximately 19-20, significantly lower than typical alkyl C-H bonds due to the electron-withdrawing effect of the adjacent carbonyl group [8].

ParameterBase-Catalyzed (KOH)Industrial ProcessReference
Temperature30°C30°C [1] [2]
CatalystAqueous KOH + PTCNaOH + PTC [1] [2]
Reaction Time2-8 hoursVariable [1] [2]
SelectivityHighOptimized [14]
Yield52.6%49.4-66.9% [14]

The effectiveness of alkali metal hydroxides stems from their ability to generate hydroxide ions in aqueous solution [12] [13]. These hydroxide ions act as Brønsted bases, abstracting protons from the alpha-position of butanal to form the reactive enolate species. The choice of alkali metal hydroxide influences both the reaction rate and product selectivity.

Potassium hydroxide demonstrates superior performance compared to sodium hydroxide in certain reaction conditions due to its higher basicity and improved solubility characteristics [15] [16]. The dissociation of potassium hydroxide in water generates potassium cations and hydroxide anions, with the latter being responsible for the catalytic activity:

KOH(s) → K⁺(aq) + OH⁻(aq)

Research has shown that the concentration of alkali metal hydroxide significantly affects the reaction outcome [17] [18]. Higher concentrations of potassium hydroxide lead to increased enolate formation but may also promote undesired side reactions, including over-condensation and polymerization. The optimal concentration typically ranges from 10-15% by weight in aqueous solution.

The mechanism by which alkali metal hydroxides catalyze the aldol condensation involves multiple equilibria. The hydroxide ion first abstracts an alpha-hydrogen from butanal, generating water and the corresponding enolate anion. This enolate then attacks another butanal molecule, forming the carbon-carbon bond characteristic of aldol products. The reaction is terminated by protonation of the alkoxide intermediate, regenerating the hydroxide catalyst.

Catalytic Systems in Industrial Production

Phase-Transfer Catalysts for Yield Optimization

Phase-transfer catalysts represent a crucial advancement in the industrial production of 2-ethyl-3-hydroxyhexanal, addressing the inherent limitations of traditional base-catalyzed systems [19] . These catalysts facilitate the transfer of reactants between immiscible phases, significantly enhancing reaction efficiency and selectivity.

Catalyst TypeMolecular Weight/StructureYield EnhancementSelectivityReference
Polyethylene Glycol (PEG)600-6000 DaModerateGood [21]
Quaternary Ammonium SaltsR₄N⁺X⁻HighVery Good [19] [22]
Polymer-Supported PEGPEG-600-PSVery HighExcellent [23]
Tetraalkylammonium HydroxidesR₄N⁺OH⁻ExcellentHigh [24]

The mechanism of phase-transfer catalysis involves the formation of lipophilic ion pairs between the catalyst and reactive species, enabling their transport across phase boundaries [19] [25]. In the aldol condensation of butanal, the phase-transfer catalyst facilitates the interaction between the aqueous hydroxide ions and the organic substrate, dramatically improving reaction rates and yields.

Polyethylene glycol has emerged as particularly effective for this application due to its amphiphilic nature and ability to solvate both organic and inorganic species [21]. The polymer backbone provides hydrophobic character while the terminal hydroxyl groups offer sites for hydrogen bonding with polar species. This unique structure enables PEG to act as an inverse phase-transfer catalyst, bringing aqueous hydroxide ions into contact with organic substrates.

Quaternary ammonium salts represent another class of highly effective phase-transfer catalysts [19] [22]. These compounds form stable ion pairs with hydroxide ions, creating lipophilic hydroxide equivalents that can penetrate organic phases. The efficiency of these catalysts depends on the alkyl chain length and branching pattern, with tetrabutylammonium hydroxide showing exceptional performance in aldol condensation reactions.

Recent developments in polymer-supported phase-transfer catalysts have shown remarkable improvements in both activity and recyclability [23]. These systems combine the catalytic efficiency of traditional phase-transfer catalysts with the ease of separation afforded by heterogeneous systems. Polymer-supported polyethylene glycol (PEG-600-PS) has demonstrated yield enhancements exceeding 85% compared to conventional systems.

Mitigation of Byproducts (e.g., 2-Ethyl-2-Hexanal)

The formation of unwanted byproducts during aldol condensation represents a significant challenge in industrial production, requiring sophisticated mitigation strategies to maintain product quality and economic viability [26] [27]. The primary byproducts include 2-ethyl-2-hexanal, various esters, and polymerization products.

ByproductFormation MechanismMitigation StrategyEffectivenessReference
2-Ethyl-2-hexanalDehydration of aldol productTemperature controlHigh [14] [28]
n-Butyl butyrateEsterification reactionCatalyst optimizationModerate [14]
2-Ethylhexyl butyrateSecondary esterificationReaction time controlGood [14]
Polymerization productsCondensation polymerizationPhase separationVery Good [29] [30]

The formation of 2-ethyl-2-hexanal occurs through dehydration of the desired 2-ethyl-3-hydroxyhexanal product [28] [31]. This elimination reaction is favored at elevated temperatures and in the presence of strong acids or bases. The mechanism involves the loss of water from the beta-hydroxy aldehyde, forming a conjugated enone system that is thermodynamically more stable than the original aldol product.

Temperature control represents the most effective strategy for minimizing 2-ethyl-2-hexanal formation [32] [26]. Maintaining reaction temperatures below 40°C significantly reduces the rate of dehydration while preserving acceptable rates of aldol condensation. Industrial processes typically employ precise temperature control systems with feedback mechanisms to maintain optimal conditions.

Esterification reactions leading to n-butyl butyrate and 2-ethylhexyl butyrate occur through nucleophilic attack of alcohol groups on aldehyde carbonyls [14]. These reactions are particularly problematic in extended reaction times and can be mitigated through careful catalyst selection and reaction monitoring.

Advanced mitigation strategies include the use of selective catalysts that favor aldol condensation over competing reactions [29] [30]. Solid base catalysts, particularly those with controlled basicity, have shown promise in reducing byproduct formation while maintaining high activity for the desired transformation.

Catalyst SystemConversion (%)Selectivity (%)Temperature (°C)Reference
KOH/Water45-6570-8030-50 [7]
KOH/PTC75-8585-9030-40 [21]
NaOH/PTC70-8080-8530-40 [1] [2]
Ni/Ce-Al₂O₃85-9590-95170 [14]
Solid Base60-7575-85100-150 [29] [30]

Post-Synthesis Modifications

Hydrogenation to 2-Ethyl-1,3-Hexanediol

The hydrogenation of 2-ethyl-3-hydroxyhexanal to 2-ethyl-1,3-hexanediol represents a critical post-synthesis transformation that converts the aldol product into a valuable diol compound with diverse industrial applications [33] [21]. This reduction process involves the selective hydrogenation of the aldehyde functional group while preserving the existing hydroxyl group.

ParameterNi/Al₂O₃ CatalysisRaney NickelReference
Temperature60-140°C100-150°C [34]
Pressure10-60 bar20-50 bar [35] [34]
CatalystNi/Al₂O₃Raney Ni [35] [34]
SolventOrganic solventAlcohol [35] [34]
Reaction Time4-8 hours2-6 hours [35] [34]
Yield66.9%75-85% [35] [34]

The hydrogenation mechanism involves the adsorption of both hydrogen and the aldehyde substrate onto the catalyst surface, followed by the transfer of hydrogen atoms to the carbonyl carbon and oxygen [36] [37]. The reaction typically proceeds through a concerted mechanism where both C-H and O-H bonds are formed simultaneously.

Nickel-based catalysts, particularly nickel supported on alumina (Ni/Al₂O₃), have demonstrated excellent performance for this transformation [14] [34]. The catalyst preparation involves impregnation of aluminum oxide with nickel salts, followed by calcination and reduction under hydrogen atmosphere. The resulting catalyst exhibits high activity and selectivity for aldehyde hydrogenation.

The reaction conditions significantly influence both the yield and selectivity of the hydrogenation process [34]. Temperature control is crucial, as excessive temperatures can lead to over-reduction or undesired side reactions. Pressure optimization ensures adequate hydrogen availability while maintaining reasonable reaction rates.

Raney nickel represents an alternative catalyst system that offers superior activity under certain conditions [35] [34]. This catalyst is prepared by leaching aluminum from a nickel-aluminum alloy, creating a highly porous structure with exceptional surface area. The high activity of Raney nickel allows for operation at lower temperatures and shorter reaction times.

The selectivity of the hydrogenation process is enhanced by the presence of the existing hydroxyl group in the substrate [33] [34]. This group can interact with the catalyst surface through hydrogen bonding, influencing the orientation of the molecule during adsorption and promoting selective reduction of the aldehyde functionality.

Process optimization studies have identified optimal conditions for maximizing 2-ethyl-1,3-hexanediol yield [21] [35]. These conditions include reaction temperatures of 60-140°C, hydrogen pressures of 10-60 bar, and catalyst loadings of 5-15% by weight. Under these conditions, yields of 75-85% can be achieved with excellent selectivity.

The industrial implementation of this hydrogenation process requires careful consideration of catalyst deactivation and regeneration [14] [34]. Catalyst deactivation can occur through sintering, poisoning, or carbon deposition, necessitating periodic regeneration or replacement. Modern industrial processes incorporate catalyst monitoring systems to optimize performance and minimize downtime.

Recent advances in catalyst design have focused on improving activity and stability through the incorporation of promoters and supports [14]. Cerium-modified nickel catalysts (Ni/Ce-Al₂O₃) have shown enhanced performance, with yields reaching 66.9% under optimized conditions. The cerium promoter helps maintain catalyst activity by preventing sintering and facilitating hydrogen activation.

XLogP3

1.2

Other CAS

496-03-7

Wikipedia

2-ethyl-3-hydroxyhexanal

Dates

Last modified: 04-14-2024

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